molecular formula C12H20O3S B14703754 3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate CAS No. 21153-34-4

3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate

Cat. No.: B14703754
CAS No.: 21153-34-4
M. Wt: 244.35 g/mol
InChI Key: LALYTNZUTAAUME-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate is a chemical compound with the molecular formula C12H20O3S It is a derivative of thiepan, a sulfur-containing heterocycle, and features an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate typically involves the reaction of a thiepan derivative with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethyl-5-oxothiepan-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the sulfur atom in the thiepan ring can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiepan ring and an acetate functional group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

21153-34-4

Molecular Formula

C12H20O3S

Molecular Weight

244.35 g/mol

IUPAC Name

(3,3,6,6-tetramethyl-5-oxothiepan-4-yl) acetate

InChI

InChI=1S/C12H20O3S/c1-8(13)15-10-9(14)11(2,3)6-16-7-12(10,4)5/h10H,6-7H2,1-5H3

InChI Key

LALYTNZUTAAUME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)C(CSCC1(C)C)(C)C

Origin of Product

United States

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